[1-(3,4-Dimethylphenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(3,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methylpropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenylacetonitrile with 2-methylpropylamine. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dimethylphenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Functionalized amines
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in receptor binding studies. Its structural similarity to phenethylamine derivatives makes it a candidate for studying interactions with neurotransmitter receptors.
Medicine
In medicine, 1-(3,4-Dimethylphenyl)ethylamine may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the dimethylphenyl and methylpropyl groups.
Amphetamine: A well-known stimulant with structural similarities but different functional groups.
Methamphetamine: Another stimulant with a similar core structure but different substituents.
Uniqueness
1-(3,4-Dimethylphenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(3,4-Dimethylphenyl)ethylamine , a member of the amine class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(3,4-Dimethylphenyl)ethylamine is C13H19N, indicating a relatively complex structure that may influence its biological activity. The presence of the amine functional group is crucial for its interaction with biological targets.
Research suggests that the compound may modulate neurotransmitter systems, potentially affecting mood and cognition. Its structural characteristics allow it to interact with various receptors and enzymes, leading to diverse pharmacological effects.
Potential Mechanisms:
- Neurotransmitter Modulation : Similar compounds have been shown to influence serotonin and norepinephrine levels, which are critical in mood regulation.
- Receptor Interaction : The dimethylphenyl and isobutyl groups enhance binding affinity to specific receptors, suggesting a tailored mechanism of action compared to simpler amines.
Biological Activity
The biological activity of 1-(3,4-Dimethylphenyl)ethylamine can be summarized as follows:
Activity Type | Description |
---|---|
Antidepressant Effects | Modulates serotonin and norepinephrine pathways. |
Stimulant Properties | Similar compounds exhibit increased energy levels. |
Cognitive Enhancement | Potential to improve focus and cognitive functions. |
Case Studies and Research Findings
Recent studies have utilized computational models to predict the biological activities of 1-(3,4-Dimethylphenyl)ethylamine. These models suggest interactions with various biological targets that could lead to significant pharmacological effects.
- Neurotransmitter Interaction Study : A study demonstrated that related compounds influenced serotonin receptor activity, which is essential for developing antidepressants.
- Stimulant Properties Analysis : Comparative studies with structurally similar compounds showed increased energy and alertness in animal models.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3,4-Dimethylphenyl)ethylamine, it is beneficial to compare it with other compounds exhibiting similar structures:
Compound Name | Structure | Notable Activity |
---|---|---|
1-(3-Chlorophenyl)ethanamine | Structure | Antidepressant effects |
1-(4-Methoxyphenyl)ethanamine | Structure | Neurotransmitter modulation |
1-(Phenylethyl)amine | Structure | Stimulant properties |
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)9-15-13(5)14-7-6-11(3)12(4)8-14/h6-8,10,13,15H,9H2,1-5H3 |
InChI Key |
QDNDXYDFXZNMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCC(C)C)C |
Origin of Product |
United States |
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